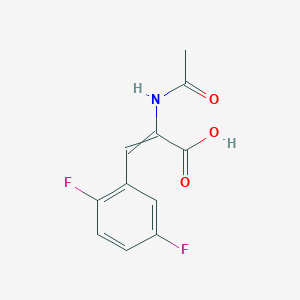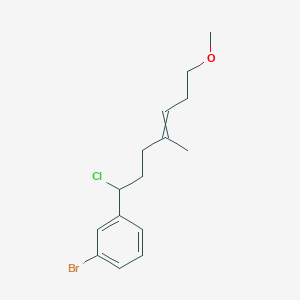
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromine atom and a complex aliphatic side chain containing chlorine and methoxy groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzene derivative followed by the introduction of the aliphatic side chain through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps such as distillation, crystallization, and chromatography to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic side chain can be reduced to a single bond using hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Saturated aliphatic side chains.
Applications De Recherche Scientifique
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methoxybenzene: A simpler aromatic halide with a methoxy group.
1-Chloro-3-methoxybenzene: Similar structure but with a chlorine substituent instead of bromine.
1-Bromo-4-methoxybenzene: Positional isomer with the methoxy group at the para position.
Uniqueness
1-Bromo-3-(1-chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene is unique due to its complex aliphatic side chain, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
651332-16-0 |
|---|---|
Formule moléculaire |
C15H20BrClO |
Poids moléculaire |
331.67 g/mol |
Nom IUPAC |
1-bromo-3-(1-chloro-7-methoxy-4-methylhept-4-enyl)benzene |
InChI |
InChI=1S/C15H20BrClO/c1-12(5-4-10-18-2)8-9-15(17)13-6-3-7-14(16)11-13/h3,5-7,11,15H,4,8-10H2,1-2H3 |
Clé InChI |
RKRKLMCOQHFJJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCOC)CCC(C1=CC(=CC=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


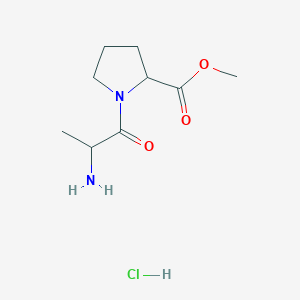
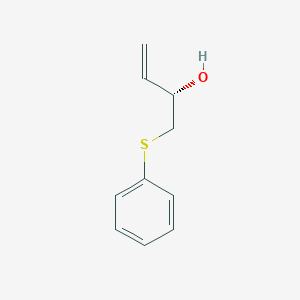
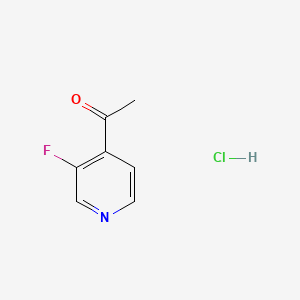

![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)
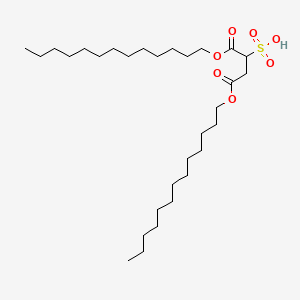
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)


![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

